molecular formula C20H24N2O B2717084 N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 345972-45-4

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B2717084
CAS No.: 345972-45-4
M. Wt: 308.425
InChI Key: DTQKZELLMKAEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide is a chemical compound featuring a quinoline core structure, which is of significant interest in medicinal chemistry and drug discovery. The 3,4-dihydroquinoline (also known as 1,2,3,4-tetrahydroquinoline) scaffold is a privileged structure in pharmacology, found in a wide range of biologically active molecules and natural products . Compounds based on this core have been reported to exhibit diverse biological properties, including serving as anticancer agents, antiarrhythmic drugs, and antibiotics, as well as acting as ligands for various receptors . The specific substitution pattern of this compound, which incorporates a tert-butylphenyl group, is often explored to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The dihydroquinoline structure is a key intermediate in synthetic organic chemistry, often used in the construction of more complex tetrahydroquinoline derivatives, which are core structures in many important pharmacological agents . This compound is intended for research applications only, strictly within laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-20(2,3)16-10-12-17(13-11-16)21-19(23)22-14-6-8-15-7-4-5-9-18(15)22/h4-5,7,9-13H,6,8,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQKZELLMKAEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the reaction of 4-tert-butylphenylamine with quinoline-1-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of dihydroquinoline exhibit significant anticancer properties. For instance, N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide has shown potential as an antitumor agent by inducing apoptosis in cancer cells and inhibiting cell proliferation. Case studies have highlighted its efficacy against various cancer types, including breast and prostate cancers .

Compound Cancer Type Mechanism of Action Reference
This compoundBreast CancerInduces apoptosis
This compoundProstate CancerInhibits cell proliferation

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes required for bacterial growth. This property makes it a candidate for developing new antibiotics .

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliBactericidal

CFTR Potentiation

A notable application of related compounds is in cystic fibrosis therapy. For instance, similar quinoline derivatives have been identified as CFTR potentiators, enhancing chloride ion transport in epithelial cells affected by mutations in the CFTR gene. This application underscores the potential of dihydroquinoline derivatives in treating genetic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies indicate that modifications to the tert-butyl group or variations in the phenyl substituent can significantly affect the compound's biological activity.

Key Findings:

  • Substituent Effects : Altering the position or type of substituents on the quinoline ring can enhance potency against specific targets.
  • Bioavailability : Structural modifications can improve absorption and metabolic stability, crucial for therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide, key comparisons are drawn with structurally and functionally related compounds:

Structural Analogues

2.1.1 Ko143 (FTC Analogue)

Ko143, a tetracyclic analogue of fumitremorgin C (FTC), is a potent inhibitor of the breast cancer resistance protein (BCRP/ABCG2). While this compound shares a carboxamide linkage, Ko143’s tetracyclic structure confers higher specificity and potency against BCRP (IC50 in the nanomolar range). Unlike Ko143, the target compound’s dihydroquinoline core lacks the fused indole ring system, which may reduce rigidity and alter binding interactions. However, the tert-butyl group in the target compound could enhance bioavailability compared to Ko143’s polar substituents .

2.1.2 N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)

This naphthyridine derivative features a carboxamide at position 3, similar to the target compound. Key differences include:

  • Core Structure: Compound 67 uses a naphthyridine ring (two nitrogen atoms), whereas the target compound employs a dihydroquinoline (one nitrogen).
  • In contrast, the tert-butyl group in the target compound balances lipophilicity and steric effects .

Pharmacological and Physicochemical Properties

The table below summarizes critical parameters for comparison:

Parameter This compound Ko143 Compound 67
Core Structure 3,4-Dihydroquinoline Tetracyclic FTC analogue 1,5-Naphthyridine
Molecular Weight ~324.4 g/mol (estimated) 483.6 g/mol 421.6 g/mol
Key Substituent 4-(tert-Butyl)phenyl Cyclopentanophenanthridine 3,5-Dimethyladamantyl
Lipophilicity (LogP) ~4.5 (predicted) ~3.8 ~5.2
BCRP Inhibition Not reported (inferred moderate) Potent (IC50 < 10 nM) Not reported
Selectivity Unknown High (no activity vs P-gp/MRP1) Unknown
Synthetic Yield Not reported Optimized for scale 25% (TLC purification)

Functional and Mechanistic Insights

  • BCRP Inhibition: Ko143’s efficacy stems from its rigid tetracyclic structure, enabling precise interactions with BCRP’s substrate-binding pocket.
  • Metabolic Stability : The tert-butyl group in the target compound likely improves resistance to oxidative metabolism compared to Compound 67’s adamantyl group, which may undergo cytochrome P450-mediated hydroxylation .

Research Implications and Limitations

Further studies are required to validate its specificity, potency, and therapeutic applicability. Challenges include optimizing synthetic yields (cf. 25% for Compound 67 ) and elucidating structure-activity relationships for the dihydroquinoline scaffold.

Biological Activity

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide, with the CAS number 345972-45-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory and anticancer effects, as well as structure-activity relationships (SARs) based on various studies.

  • Molecular Formula : C20H24N2O
  • Molecular Weight : 308.42 g/mol
  • Purity : ≥ 98%

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. A notable study synthesized various 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, including compound 13a, which exhibited significant inhibition of proinflammatory cytokines like IL-6 and TNF-α in LPS-stimulated macrophages (J774A.1 cells). This compound also demonstrated protective effects in vivo against acute lung injury (ALI) and sepsis models by reducing pulmonary edema and improving survival rates in treated mice .

CompoundCytokine InhibitionIn Vivo Effects
13aIL-6, TNF-αReduced edema, improved survival

Anticancer Activity

The anticancer activity of this compound has been evaluated through various assays. In vitro studies using cancer cell lines such as H460 (lung carcinoma), DU145 (prostate carcinoma), and MCF7 (breast adenocarcinoma) demonstrated that this compound and its derivatives exhibit potent antiproliferative effects. The incorporation of specific aryl groups into the quinoline structure has been shown to enhance these effects significantly .

Cell LineIC50 (µM)% Growth Inhibition
H4602590%
DU1453085%
MCF72092%

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies suggest that modifications at the aryl position can lead to variations in potency against different biological targets.

Key Findings from SAR Studies

  • Aryl Substituents : The nature of substituents on the phenyl ring significantly affects anti-inflammatory and anticancer activities.
  • Positioning : Compounds with substitutions at the para position relative to the carboxamide exhibit enhanced biological activities compared to ortho or meta substitutions .

Study on Acute Lung Injury

In a controlled study involving LPS-induced ALI in mice, administration of derivative 13a resulted in:

  • Reduction of inflammatory markers : Notable decrease in IL-6 and TNF-α levels.
  • Histopathological improvements : Alleviation of lung tissue damage.

This supports the hypothesis that modifications in the quinoline structure can yield compounds with therapeutic potential for inflammatory diseases .

Anticancer Efficacy Assessment

A comprehensive evaluation was conducted using a panel of cancer cell lines. The results indicated:

  • High selectivity for cancer cells with minimal toxicity towards normal cells.
  • Potential mechanism : Induction of apoptosis through modulation of key signaling pathways involved in cell survival .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC with UV visualization.
  • Ensure anhydrous conditions for coupling steps to prevent hydrolysis .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound?

Contradictory bioactivity data may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO concentration effects) .
  • Purity issues : Trace impurities from incomplete purification can skew results. Validate purity via HPLC (≥98%) and LC-MS .
  • Structural confirmation : Use orthogonal analytical methods (e.g., 1H/13C NMR, IR, and X-ray crystallography) to rule out regioisomers or stereochemical variations .

Q. Methodological Approach :

  • Replicate assays under standardized conditions.
  • Compare dose-response curves across multiple independent studies .

Basic: What analytical techniques are critical for characterizing this compound?

TechniqueApplicationExample Parameters
1H/13C NMR Confirm molecular structure and substituent positionsDMSO-d6 or CDCl3 solvent; δ 1.3 ppm (t-Bu), δ 7.2–8.1 ppm (aromatic protons)
LC-MS Verify molecular weight and purityESI+ mode; [M+H]+ calculated for C20H25N2O: 317.19
FT-IR Identify functional groups (amide C=O stretch at ~1650 cm⁻¹)KBr pellet method

Note : For novel derivatives, include microanalysis (C, H, N) to confirm stoichiometry .

Advanced: What strategies optimize the compound’s pharmacokinetic properties?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility. For example, replacing the tert-butyl group with a methoxy substituent reduces logP .
  • In vitro assays :
    • Caco-2 permeability : Assess intestinal absorption.
    • Microsomal stability : Measure metabolic degradation using liver microsomes .
  • In silico modeling : Predict ADMET properties via tools like SwissADME or ADMETLab .

Q. Example Modification :

DerivativeModificationBioactivity (IC50)
Parent compoundNone5.2 µM (EGFR kinase)
Hydroxy analog-OH at C43.8 µM (improved solubility)

Basic: What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. First Aid :

  • Eye contact: Flush with water for 15 minutes .
  • Skin exposure: Wash with soap and water; seek medical attention if irritation persists .

Advanced: How can molecular docking studies elucidate this compound’s mechanism of action?

  • Target selection : Prioritize proteins with structural homology to known quinoline-binding domains (e.g., kinase ATP pockets) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare predicted binding poses with crystallographic data (e.g., PDB: 1M17) .

Case Study :
Docking of the parent compound into the EGFR kinase domain revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu788, explaining its inhibitory activity (ΔG = -9.2 kcal/mol) .

Basic: How is the stability of this compound assessed under experimental conditions?

  • Thermal stability : TGA/DSC analysis (decomposition temperature >200°C) .
  • Solution stability : Monitor UV-Vis absorbance (λmax ~270 nm) in PBS or DMSO over 72 hours .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Pharmacophore mapping : Identify essential features (e.g., amide linker, aromatic rings) using MOE or Phase .
  • Free-energy perturbation (FEP) : Predict affinity changes for hypothetical derivatives .

Example SAR Finding :
Electron-withdrawing groups on the phenyl ring enhance kinase inhibition by 1.5–2.5-fold compared to electron-donating groups .

Basic: What are the documented biological targets of this compound?

TargetAssay TypeActivityReference
EGFR kinaseIn vitro kinase assayIC50 = 5.2 µM
COX-2ELISA40% inhibition at 10 µM
CYP3A4Microsomal assayModerate inhibitor (Ki = 8.7 µM)

Advanced: How can researchers address low yield in the final coupling step?

  • Optimize stoichiometry : Use 1.2 equivalents of carbodiimide coupling agents .
  • Activation time : Pre-activate the carboxylic acid for 30 minutes before adding the amine .
  • Solvent choice : Replace DMF with THF or dichloromethane to reduce side reactions .

Yield Improvement Case :
Switching from DCC to EDC/HOBt increased yield from 45% to 72% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.